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Compound of Interest

Compound Name: 3-Oxo Rosuvastatin Sodium Salt

Cat. No.: B593920

In the landscape of modern drug development, the principle of "quality by design" is
paramount. The safety and efficacy of an Active Pharmaceutical Ingredient (API) are
inextricably linked to its purity. Impurities, which can arise from synthesis, degradation, or
storage, are not merely inert components; they can possess their own pharmacological or
toxicological profiles, potentially compromising patient safety.[1] Regulatory bodies, under the
framework of the International Council for Harmonisation (ICH), have established stringent
guidelines for the reporting, identification, and qualification of impurities.[2][3][4] Specifically, the
ICH Q3A(R2) guideline mandates the characterization of any impurity exceeding the
identification threshold, which is typically 0.10% for most drug substances.[4][5]

This guide focuses on 3-Oxo Rosuvastatin Sodium Salt, a key oxidative degradation impurity
of Rosuvastatin.[6] Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed to
manage hypercholesterolemia.[7] The formation of the 3-Oxo impurity involves the oxidation of
the secondary alcohol at the C3 position of the heptenoic acid side chain to a ketone.
Understanding the structure and properties of this specific impurity is not an academic exercise
but a critical regulatory and quality control requirement. This document provides a
comprehensive, multi-modal analytical approach to the definitive characterization of 3-Oxo
Rosuvastatin Sodium Salt, grounded in established scientific principles and field-proven
methodologies.

Physicochemical Profile of 3-Oxo Rosuvastatin
Sodium Salt
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A foundational step in characterization is establishing the fundamental physicochemical
properties of the molecule. This data serves as a primary reference for all subsequent
analytical work.

Property Data Source(s)

Sodium (E,5S)-7-[4-(4-
fluorophenyl)-2-

IUPAC Name [methyl(methylsulfonyl)amino]-  [6][8]
6-propan-2-ylpyrimidin-5-yl]-5-

hydroxy-3-oxohept-6-enoate

5-Hydroxy-3-keto Rosuvastatin

Synonyms Sodium Salt ]

CAS Number 1346606-28-7 [9][10]
Molecular Formula C22H25FN3NaOsS [8][11]
Molecular Weight 501.5 g/mol [8][10][11]
Appearance Off-White Solid [10]
Solubility Soluble in Methanol, DMSO [10]

Chromatographic Characterization: High-
Performance Liquid Chromatography (HPLC)

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC), particularly in the
reverse-phase mode (RP-HPLC), is the cornerstone of impurity profiling for pharmaceutical
substances.[12] Its primary function is to separate the impurity from the parent APl and other
related substances, allowing for accurate quantification. For molecules like Rosuvastatin and its
impurities, which are moderately polar, a C18 stationary phase provides an optimal balance of
hydrophobic interactions, leading to effective separation.[13][14] The choice of a buffered
mobile phase is critical; maintaining a consistent pH (e.g., pH 3.5) ensures the ionization state
of the acidic drug and its impurities is controlled, leading to reproducible retention times and
sharp peak shapes.[15] UV detection is employed because the chromophores within the
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pyrimidine ring and the fluorophenyl group exhibit strong absorbance, providing high sensitivity.
[16][17]

Experimental Protocol: RP-HPLC Method for Purity
Determination

¢ Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,
column thermostat, and a Photodiode Array (PDA) or UV detector.

o Chromatographic Conditions:

[¢]

Column: Acquity BEH C18 (100 mm x 2.1 mm, 1.7 um) or equivalent.[13]

o Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g.,
0.1% formic acid or an acetate buffer) and an organic solvent like acetonitrile or methanol.
A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[15][16]

o Flow Rate: 0.5 mL/min.[13]
o Column Temperature: 40-55 °C to ensure reproducibility and efficiency.[13][18]

o Detection Wavelength: 242 nm, which is near the absorbance maximum for Rosuvastatin
and its related substances.[15][16]

o Injection Volume: 10 pL.[12]
e Sample Preparation:

o Accurately weigh and dissolve the 3-Oxo Rosuvastatin Sodium Salt reference standard
and the test sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final
concentration of approximately 0.5-1.0 mg/mL.[13]

o Filter the solutions through a 0.22 um nylon or PVDF syringe filter before injection.
o System Suitability Testing (SST):

o Inject a standard solution containing both Rosuvastatin and 3-Oxo Rosuvastatin.
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o Resolution: The resolution between the Rosuvastatin and 3-Oxo Rosuvastatin peaks must
be greater than 2.0.

o Tailing Factor: The tailing factor for the 3-Oxo Rosuvastatin peak should be less than 1.5.

o Theoretical Plates: The column efficiency, measured as theoretical plates for the impurity
peak, should be greater than 2000.

e Analysis & Quantification:
o Inject the sample solution.

o Calculate the purity of 3-Oxo Rosuvastatin Sodium Salt by the area normalization
method, assuming the response factor is similar to the parent compound for initial
assessment.

Visualization: HPLC Workflow
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Caption: Workflow for HPLC purity analysis of 3-Oxo Rosuvastatin.

© 2025 BenchChem. All rights reserved. 5/14

Tech Support


https://www.benchchem.com/product/b593920?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural Confirmation: Mass Spectrometry (LC-
MS)

Expertise & Rationale: While HPLC confirms purity and retention time, it provides no structural
information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for
confirming the molecular weight of an impurity.[19] By coupling the outlet of the HPLC system
to a mass spectrometer, the component eluting at the specific retention time of the impurity can
be ionized and its mass-to-charge ratio (m/z) determined. Electrospray lonization (ESI) is a soft
ionization technique ideal for polar molecules like 3-Oxo Rosuvastatin, as it typically produces
the protonated molecule [M+H]* or, in this case, allows for the observation of the intact sodium
salt or its components.[16] This provides direct evidence of the molecular formula and confirms
that an oxidation (loss of 2 Da from dehydrogenation) has occurred relative to the parent drug.

Experimental Protocol: LC-MS for Mass Confirmation

 Instrumentation: An HPLC system coupled to a Mass Spectrometer (e.g., a Quadrupole,
Time-of-Flight (TOF), or lon Trap) with an ESI source.[16][20]

e LC Conditions: Utilize the same HPLC method as described in Section 2. It is crucial to use
volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile
phosphate buffers, which are incompatible with MS.[21]

e MS Conditions:
o lonization Mode: ESI, positive ion mode.
o Scan Range: m/z 100-800.

o Source Parameters: Optimize source temperature, nebulizer gas, and ion source voltage
to achieve a stable signal for the analyte.[22]

e Analysis:
o Inject the purified 3-Oxo Rosuvastatin Sodium Salt sample.

o Extract the ion chromatogram corresponding to the expected mass.
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o The primary ion expected for the free acid form is the protonated molecule [C22H26FN306S
+ H]* at m/z 480.1.

o The sodium salt itself may be observed, or adducts such as [M+Na]* for the free acid form
at m/z 502.1. The molecular weight of the sodium salt is 501.5 Da.[8][11]

o Compare this to the mass of Rosuvastatin [C22H28FN30eS + H]* at m/z 482.2, confirming
the loss of 2 mass units.[21]

o If using a high-resolution MS (HRMS) like TOF, the exact mass can be determined to
further confirm the elemental composition.

Visualization: LC-MS Analysis Workflow
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Caption: Workflow for LC-MS based molecular weight confirmation.
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Definitive Structural Elucidation: NMR & FT-IR
Spectroscopy

Expertise & Rationale: While LC-MS confirms the molecular weight, it does not definitively
prove the location of the chemical modification. Nuclear Magnetic Resonance (NMR)
spectroscopy is the most powerful tool for unambiguous structural elucidation.[23][24] By
analyzing the chemical environment of each proton (*H NMR) and carbon (33C NMR) atom, the
precise location of the ketone at the C3 position can be confirmed. This is achieved by
observing the disappearance of the proton signal attached to C3 and the downfield shift of the
C3 carbon signal into the characteristic carbonyl region.

Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR by providing confirmation
of functional groups.[25] The conversion of a secondary alcohol (-OH) to a ketone (C=0)
results in a distinct change in the infrared spectrum: the disappearance of the broad O-H
stretching band and the appearance of a sharp, strong C=0 stretching band.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified impurity in ~0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

» Data Acquisition: Acquire *H NMR, 3C NMR, and optionally 2D correlation spectra (like
COSY and HSQC) to aid in assignments.

o Expected Spectral Features for 3-Oxo Rosuvastatin:
o 1H NMR:

» Disappearance: The signal corresponding to the proton on C3 of the heptenoate chain
(the -CH(OH)- proton) in Rosuvastatin will be absent.

» Shift Changes: The protons on the adjacent methylene groups (C2 and C4) will show a
downfield shift due to the electron-withdrawing effect of the new ketone.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://patents.google.com/patent/US7692009B2/en
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/10.11669/cpj.2020.12.003
https://www.ijpsonline.com/articles/quantitative-analysis-of-rosuvastatin-calcium-in-bulkand-solid-pharmaceutical-dosage-forms-using-greenand-rapid-fouriertransform-i-3987.html?view=mobile
https://patents.google.com/patent/US7868169B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 13C NMR:

» Appearance: A new signal will appear in the carbonyl region (~200-210 ppm),
corresponding to the C3 ketone.

» Disappearance: The signal for the C3 methine carbon (-CH(OH)-) in Rosuvastatin
(typically ~65-75 ppm) will be absent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
the sample or use an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum, typically from 4000 to 400 cm~2.
o Expected Spectral Features:

o Key Appearance: A strong, sharp absorption band in the region of 1705-1725 cm™1,
characteristic of a ketone C=0 stretch.[26]

o Key Disappearance: The broad O-H stretching band from the secondary alcohol, typically
seen around 3200-3600 cm~1! in Rosuvastatin, will be absent or significantly diminished.
[27][28]

Integrated Characterization Summary

The trustworthiness of the impurity's identity is established not by a single technique, but by the
convergence of evidence from multiple orthogonal methods. This self-validating system
provides the highest degree of confidence required for regulatory submission and quality
assurance.

e |dentity: Confirmed.
o The IUPAC name is consistent with the structure elucidated by NMR.[6][8]

o The molecular formula is confirmed by high-resolution mass spectrometry.[8][11]
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 Structure: Unambiguously determined.
o NMR confirms the connectivity and the specific location of the ketone at the C3 position.

o MS/MS fragmentation patterns (if performed) would further support the proposed structure
by showing fragmentation pathways consistent with the 3-oxo moiety.[16]

o FT-IR confirms the presence of the key ketone functional group and the absence of the
precursor alcohol group.[26]

e Purity: Quantified.

o HPLC provides the chromatographic purity, separating the 3-Oxo impurity from
Rosuvastatin and other related substances.[6][13]

By integrating these techniques, we build a complete and defensible analytical profile for 3-Oxo
Rosuvastatin Sodium Salt, ensuring that it can be reliably monitored and controlled in the
Rosuvastatin drug substance and product, thereby safeguarding pharmaceutical quality and
patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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